(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid
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Overview
Description
(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid is a fluorinated piperidine derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the fluorine atom and the tert-butoxycarbonyl (Boc) protecting group adds unique chemical properties that can be leveraged in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of the fluorine atom at the 5-position of the piperidine ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Protection: The amino group of the piperidine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
Carboxylation: Introduction of the carboxylic acid group at the 2-position, which can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and safety. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the Boc group can protect the molecule during synthesis and be removed under specific conditions to reveal the active compound.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-chloropiperidine-2-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-bromopiperidine-2-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.
(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-iodopiperidine-2-carboxylic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its halogenated counterparts.
Properties
IUPAC Name |
(2R,5R)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(12)4-5-8(13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAVGIAPUYVLMZ-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC[C@@H]1C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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